REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH:5]=[O:6].CO>O1CCCC1>[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:5][OH:6])[CH:7]=[C:8]([F:10])[CH:9]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=O)C=C(C1)F)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up
|
Type
|
TEMPERATURE
|
Details
|
Thereupon, the mixture was again cooled to 0° C.
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography on silica gel with a 1:1 mixture of diethylether and dichloromethane as the eluent
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=C(C1)F)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |